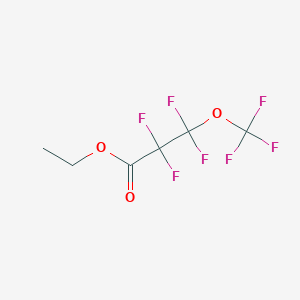

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate

説明

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate is a fluorinated organic compound with the molecular formula C6H5F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate typically involves the reaction of ethyl propanoate with fluorinating agents. One common method includes the use of elemental fluorine or fluorinating reagents such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under high pressure and temperature. The use of catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted ethyl propanoates.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C6H8F4O3

- Molecular Weight : 242.092 g/mol

- CAS Number : 1526-49-4

- Structure : The compound features a tetrafluorinated propanoate structure with a trifluoromethoxy group, contributing to its stability and reactivity.

Pharmaceutical Development

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate has been explored for its potential use in drug synthesis due to its fluorinated nature. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Case Study : Research published in the Journal of Fluorine Chemistry indicates that fluorinated compounds often exhibit improved pharmacokinetic properties. For instance, the incorporation of this compound into drug candidates has resulted in compounds with increased resistance to enzymatic degradation .

Material Science

The compound is utilized in the development of advanced materials, particularly in coatings and polymers that require enhanced chemical resistance and durability.

Data Table: Properties of Fluorinated Coatings

| Property | Value |

|---|---|

| Chemical Resistance | High |

| Thermal Stability | Up to 300 °C |

| Surface Energy | Low (hydrophobic) |

Fluorinated polymers incorporating this compound have shown exceptional performance in harsh environments .

Environmental Studies

The compound has been studied for its role in environmental chemistry, particularly concerning perfluorinated compounds (PFCs) and their impact on ecosystems.

Case Study : A study examining the degradation pathways of PFCs highlighted the potential for this compound to act as a marker for environmental monitoring due to its persistence and unique structure .

作用機序

The mechanism of action of Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

類似化合物との比較

- Methyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate

- Propanoic acid, 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)-, ethyl ester

Comparison: this compound is unique due to its ethyl ester group, which imparts different solubility and reactivity compared to its methyl ester counterpart. The presence of multiple fluorine atoms in both compounds provides high thermal stability and resistance to chemical degradation, making them valuable in various applications. the specific arrangement of fluorine atoms and the type of ester group can influence their reactivity and interaction with other molecules.

生物活性

Ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate (CAS No. 406-10-0) is a fluorinated compound with significant implications in both industrial applications and biological contexts. This article explores its biological activity, focusing on toxicity, potential health effects, and environmental impact.

This compound is characterized by its unique fluorinated structure, which enhances its stability and resistance to degradation. The compound features multiple fluorine atoms that contribute to its chemical properties:

- Molecular Formula : C6H5F7O2

- Molecular Weight : 248.1 g/mol

Acute Toxicity

Research indicates that this compound exhibits acute toxicity. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage .

Chronic Effects

Long-term exposure to per- and polyfluoroalkyl substances (PFAS), including this compound, has been linked to various chronic health effects. These include:

- Carcinogenic Potential : Some studies suggest that certain PFAS may be carcinogenic or have teratogenic effects .

- Endocrine Disruption : There is evidence indicating that PFAS can act as endocrine disruptors, affecting hormonal balance and reproductive health .

Environmental Impact

The persistence of this compound in the environment raises concerns about bioaccumulation and ecological toxicity. PFAS compounds are known for their resistance to environmental degradation, leading to accumulation in wildlife and potentially in human tissues over time .

Bioaccumulation Studies

Several studies have documented the bioaccumulation of PFAS in both terrestrial and aquatic organisms. The potential for this compound to bioaccumulate poses risks not only to individual species but also to entire ecosystems.

Case Studies

- Human Health Studies : Research has shown elevated levels of PFAS in human blood samples across various demographics. These studies correlate higher concentrations of PFAS with increased health risks such as liver damage and immune system dysfunction .

- Ecotoxicological Assessments : Ecotoxicological studies have demonstrated adverse effects on aquatic life due to PFAS exposure. For instance, fish exposed to contaminated water sources showed altered reproductive behaviors and increased mortality rates .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C6H5F7O2 |

| Acute Toxicity | Harmful if swallowed; causes skin burns/eye damage |

| Chronic Health Effects | Potential carcinogen; endocrine disruptor |

| Environmental Persistence | Highly persistent; bioaccumulates in wildlife |

| Human Exposure | Detected in blood serum samples |

特性

IUPAC Name |

ethyl 2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O3/c1-2-15-3(14)4(7,8)5(9,10)16-6(11,12)13/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSIBYOKQDWWRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。